2-(4-chlorophenyl)-2-cyclobutylacetic acid
Description
2-(4-Chlorophenyl)-2-cyclobutylacetic acid is a substituted acetic acid derivative featuring a 4-chlorophenyl group and a cyclobutyl ring attached to the α-carbon of the acetic acid backbone. The cyclobutyl group introduces steric constraints and conformational rigidity, distinguishing it from linear or aromatic substituents in related compounds. Such structural features may influence solubility, stability, and intermolecular interactions, as observed in deuterium NMR studies of similar molecules .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-cyclobutylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-4-9(5-7-10)11(12(14)15)8-2-1-3-8/h4-8,11H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDOIIDOQOQDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-cyclobutylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and cyclobutylmagnesium bromide.
Grignard Reaction: The cyclobutylmagnesium bromide is reacted with 4-chlorobenzyl chloride in the presence of a suitable solvent such as diethyl ether to form 2-(4-chlorophenyl)-2-cyclobutylmethanol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent like Jones reagent (chromic acid in sulfuric acid) to yield 2-(4-chlorophenyl)-2-cyclobutylacetaldehyde.
Hydrolysis: Finally, the aldehyde is subjected to hydrolysis under acidic conditions to produce 2-(4-chlorophenyl)-2-cyclobutylacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-cyclobutylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-2-cyclobutylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-cyclobutylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Substituent Size and Rigidity : The cyclobutyl group in the target compound likely reduces conformational flexibility compared to phenyl (e.g., 2-(4-chlorophenyl)-2-phenylacetic acid ) or linear chains (e.g., fenvalerate’s 3-methylbutyrate ). This rigidity could impact crystallization behavior and bioavailability.
- Deuterium Isotopologs : Deuterated analogs (e.g., 2-(4-chlorophenyl) [2,2-²H₂]acetic acid) are critical for studying molecular dynamics via NMR, revealing temperature-dependent rotational motions .
Physicochemical Properties
- Spectroscopic Behavior : Solid-state deuterium NMR data for 2-(4-chlorophenyl) [2,2-²H₂]acetic acid shows distinct quadrupolar splitting values (e.g., 42 kHz at 298 K), indicative of restricted motion in the crystalline lattice . Cyclobutyl substitution may further constrain molecular motion, leading to broader spectral lines.
- For example, tert-butoxycarbonyl (Boc)-protected cyclobutylacetic acid derivatives are synthesized with high enantiomeric purity .
Biological Activity
Overview
2-(4-chlorophenyl)-2-cyclobutylacetic acid (CAS No. 77585-51-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a chlorophenyl group and a cyclobutyl group, which contribute to its unique chemical properties and biological effects.
The synthesis of 2-(4-chlorophenyl)-2-cyclobutylacetic acid typically involves a series of reactions starting from 4-chlorobenzyl chloride and cyclobutylmagnesium bromide through a Grignard reaction, followed by oxidation and hydrolysis. The following table summarizes the key steps involved in its synthesis:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Grignard Reaction | Cyclobutylmagnesium bromide + 4-chlorobenzyl chloride in diethyl ether | 2-(4-chlorophenyl)-2-cyclobutylmethanol |
| Oxidation | Jones reagent (chromic acid) | 2-(4-chlorophenyl)-2-cyclobutylacetaldehyde |
| Hydrolysis | Acidic conditions | 2-(4-chlorophenyl)-2-cyclobutylacetic acid |
Anti-inflammatory Properties
Research indicates that 2-(4-chlorophenyl)-2-cyclobutylacetic acid exhibits significant anti-inflammatory activity. It is believed to exert its effects by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or function.
The precise mechanism by which 2-(4-chlorophenyl)-2-cyclobutylacetic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, possibly including:
- Enzymes : Inhibition of key enzymes involved in inflammatory processes.
- Receptors : Binding to receptors that modulate immune responses.
Case Studies and Research Findings
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various acetic acid derivatives, including 2-(4-chlorophenyl)-2-cyclobutylacetic acid. The results demonstrated a dose-dependent inhibition of COX activity, correlating with reduced levels of inflammatory cytokines in vitro .
- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
- Pharmacological Profile : A comprehensive review analyzed the pharmacological profiles of compounds similar to 2-(4-chlorophenyl)-2-cyclobutylacetic acid, emphasizing its potential applications in drug development for inflammatory diseases and infections .
Comparison with Similar Compounds
When compared to structurally similar compounds, 2-(4-chlorophenyl)-2-cyclobutylacetic acid stands out due to its unique combination of functional groups that enhance its biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)acetic acid | Lacks cyclobutyl group | Moderate anti-inflammatory properties |
| 2-cyclobutylacetic acid | Lacks chlorophenyl group | Limited biological activity |
| 4-chlorophenylacetic acid | Similar structure but without cyclobutyl group | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
